molecular formula C10H21NO2 B15308153 Methyl 2-(methylamino)octanoate

Methyl 2-(methylamino)octanoate

Cat. No.: B15308153
M. Wt: 187.28 g/mol
InChI Key: LBSSCFWBDXKJEQ-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)octanoate is an organic compound belonging to the class of esters. It is derived from octanoic acid and features a methylamino group attached to the second carbon of the octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methylamino)octanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield primary or secondary alcohols, depending on the reducing agent used.

    Substitution: The ester group in this compound can be substituted by nucleophiles, resulting in the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(methylamino)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The methylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

    Methyl octanoate: A simple ester of octanoic acid, lacking the methylamino group.

    Methyl caprylate:

Comparison: Methyl 2-(methylamino)octanoate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions and reactions that are not possible with simpler esters like methyl octanoate or methyl caprylate .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 2-(methylamino)octanoate

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9,11H,4-8H2,1-3H3

InChI Key

LBSSCFWBDXKJEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC)NC

Origin of Product

United States

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